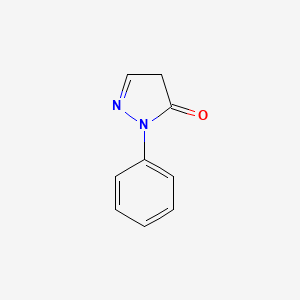

1-phenyl-1H-pyrazol-5(4H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-6-7-10-11(9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCOWMWIZNVSPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NN(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402249 | |

| Record name | 1-phenyl-1H-pyrazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-92-6 | |

| Record name | 1-Phenyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-phenyl-1H-pyrazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 Phenyl 1h Pyrazol 5 4h One and Its Derivatives

Conventional Synthetic Routes to 1-Phenyl-1H-Pyrazol-5(4H)-one

The most traditional and widely employed method for synthesizing this compound and its analogues is the condensation reaction between a β-ketoester and phenylhydrazine (B124118) or its derivatives. nih.govorientjchem.orgresearchgate.net This reaction, often carried out in a suitable solvent such as glacial acetic acid or ethanol, typically requires heating under reflux for several hours. nih.gov

A classic example is the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. nih.govorientjchem.orgresearchgate.net The mechanism involves the initial formation of a phenylhydrazone, which then undergoes intramolecular cyclization followed by dehydration to form the pyrazolone (B3327878) ring. The versatility of this method lies in the ability to introduce various substituents onto the pyrazolone core by selecting appropriately substituted β-ketoesters and phenylhydrazines. nih.gov For instance, using ethyl benzoylacetate instead of ethyl acetoacetate results in the formation of 1,3-diphenyl-1H-pyrazol-5(4H)-one. nih.gov

While reliable, these conventional methods often necessitate prolonged reaction times, the use of stoichiometric amounts of reagents, and sometimes require purification by column chromatography, which can generate significant waste. benthamdirect.com

Advanced One-Pot and Multicomponent Reaction (MCR) Approaches

To overcome the limitations of conventional methods, significant research has focused on developing more efficient one-pot and multicomponent reactions (MCRs). These strategies enhance operational simplicity, reduce waste, and often provide higher yields in shorter reaction times by combining multiple reaction steps in a single vessel without isolating intermediates. rsc.orgresearchgate.netbeilstein-journals.org

A prominent MCR strategy for synthesizing pyrazolone derivatives involves a tandem Knoevenagel condensation followed by a Michael addition. tandfonline.comnih.govresearchgate.net This sequence is particularly effective for the synthesis of 4,4'-(arylmethylene)bis(1-phenyl-1H-pyrazol-5-ol) derivatives. In this reaction, an aromatic aldehyde first undergoes a Knoevenagel condensation with one molecule of 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one to form a reactive enone intermediate. nih.gov This intermediate then rapidly undergoes a Michael addition with a second molecule of the pyrazolone, yielding the final bis-pyrazolone product. nih.govresearchgate.net

These reactions can be performed under catalyst-free conditions or facilitated by a catalyst. tandfonline.comresearchgate.net For instance, 3-aminopropylated silica (B1680970) gel has been reported as an efficient and reusable heterogeneous catalyst for this transformation, offering mild reaction conditions and short reaction times. tandfonline.comresearchgate.net

Cyclocondensation and annulation reactions are fundamental to the construction of the pyrazolone ring and more complex fused heterocyclic systems. beilstein-journals.orgthieme-connect.com Multicomponent syntheses of pyrazoles often rely on a (3+2)-cyclocondensation as the key ring-forming step. beilstein-journals.org For example, a three-component reaction between an aldehyde, a β-ketoester, and a hydrazine (B178648) can directly yield highly substituted pyrazoles. beilstein-journals.org

Annulation reactions have been developed to create spirocyclic pyrazolone derivatives. A phosphine-catalyzed [3+2] annulation between N-phenylpyrazolone derivatives and Morita–Baylis–Hillman carbonates has been shown to produce spiro[cyclopentane-3,3′-pyrazole] scaffolds with high diastereoselectivity. thieme-connect.com Furthermore, Lewis base catalysts can control the regioselectivity of the annulation reaction of γ-substituted allenoates with unsaturated pyrazolones, leading to either [3+2] annulation for spiro-cyclopentene-pyrazolones or [4+2] annulation for pyrano[2,3-c]pyrazoles.

The principles of green chemistry have been increasingly applied to the synthesis of this compound and its derivatives to minimize environmental impact. benthamdirect.comrsc.orgnih.gov These approaches focus on reducing or eliminating the use of hazardous solvents, decreasing energy consumption, and improving atom economy.

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions have proven highly effective for pyrazolone synthesis. rsc.orgnih.govresearchgate.net One-pot methods under solvent-free conditions, often assisted by microwave irradiation, can generate structurally diverse pyrazolone derivatives in good to excellent yields. nih.gov For example, a mixture of a β-keto ester and a substituted hydrazine can be reacted without any solvent to produce pyrazolones. researchgate.net These methods not only reduce pollution but also simplify the work-up procedure. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of pyrazolones. benthamdirect.comnih.govresearchgate.net Compared to conventional heating, microwave-assisted synthesis offers advantages such as significantly reduced reaction times, improved yields, and better selectivity. benthamdirect.comrsc.org An efficient one-pot, three-component synthesis of 4-arylidene-pyrazolones has been developed by irradiating a mixture of ethyl acetoacetate, a phenylhydrazine derivative, and an aldehyde in a microwave oven under solvent-free conditions. nih.gov

Ultrasonication-Assisted Synthesis: Ultrasound irradiation is another green technique that enhances chemical reactivity through acoustic cavitation. nih.govresearchgate.nettandfonline.com This method has been successfully applied to the synthesis of pyrazolone derivatives, often leading to shorter reaction times and higher yields compared to traditional methods. tandfonline.comnih.gov The condensation of hydrazine derivatives with various β-keto esters can be performed under solvent-free conditions using ultrasound irradiation, providing the desired pyrazolones in excellent amounts within a very short timeframe. researchgate.net

Table 1: Comparison of Green Synthesis Methods for Pyrazolone Derivatives

| Method | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|

| Solvent-Free | Reduced waste, simplified work-up, cost-effective | Neat reaction mixture, often with heating or microwave irradiation | rsc.orgnih.govresearchgate.net |

| Microwave | Rapid reaction rates, higher yields, improved selectivity | Domestic or dedicated microwave reactor, often solvent-free | benthamdirect.comnih.govresearchgate.net |

| Ultrasonication | Shorter reaction times, milder conditions, high yields | Ultrasound bath or probe, often at room temperature | nih.govresearchgate.nettandfonline.com |

Catalytic Methodologies in the Synthesis of this compound Derivatives

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with greater efficiency and selectivity. Various catalytic systems have been developed for the synthesis of pyrazolone derivatives.

Lewis acids are effective catalysts for the synthesis of pyrazoles and their derivatives. nih.govacs.org They can activate substrates and facilitate key bond-forming steps. A variety of Lewis acids, including SnCl₄, BF₃·OEt₂, and TiCl₄, have been shown to catalyze the formation of pyrazoles from 3-ethoxycyclobutanones and monosubstituted hydrazines with high efficiency and complete regioselectivity. acs.org This approach provides a convenient route to pyrazole (B372694) derivatives at ambient temperature. nih.gov

Chiral Lewis acid complexes have been employed in asymmetric synthesis to produce enantiomerically enriched pyrazolone derivatives. For instance, a chiral copper complex can catalyze the Friedel-Crafts reaction of pyrazole-4,5-diones with β-naphthol, affording pyrazolone derivatives with a tetrasubstituted chiral center in high yields and excellent enantioselectivities. researchgate.net

Table 2: Research Findings on Lewis Acid Catalysis in Pyrazolone Synthesis

| Lewis Acid Catalyst | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| SnCl₄, BF₃·OEt₂, TiCl₄ | Pyrazole formation | 3-Ethoxycyclobutanones, Monosubstituted hydrazines | High efficiency, complete regioselectivity at room temperature. | acs.org |

| Chiral Copper Complex | Asymmetric Friedel-Crafts | Pyrazole-4,5-diones, β-Naphthol | High yields (up to 85%) and excellent enantioselectivities (up to 99%). | researchgate.net |

| Yb(PFO)₃ | Three-component synthesis | Aldehydes, β-Ketoesters, Hydrazines | Mild and highly efficient synthesis of persubstituted pyrazoles. | beilstein-journals.org |

| Lithium Perchlorate | Pyrazole synthesis | Hydrazine derivatives, 1,3-Dicarbonyl compounds | Eco-friendly procedure for synthesizing pyrazole derivatives. | mdpi.com |

Transition Metal Catalysis (e.g., Palladium-mediated Couplings, Copper-catalyzed Reactions)

Transition metal catalysis stands as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of pyrazolone architectures. Palladium and copper complexes, in particular, have been extensively developed for this purpose.

Palladium-Mediated Reactions:

Palladium catalysis offers robust methods for the functionalization and construction of the pyrazolone core. A notable strategy involves the palladium-catalyzed C–H activation and annulation cascade, which allows for the synthesis of complex fused heterocyclic systems. For instance, pyrazolone-fused cinnolines have been synthesized from pyrazol-3-ones and α,γ-substituted allenoates using a Pd(II) catalyst. The proposed mechanism proceeds through an N-assisted ortho-C–H activation to form a five-membered palladacycle, followed by insertion of the allenoate to give a seven-membered palladacycle, which then yields the product via reductive elimination. rsc.org Another versatile approach is the palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones, which provides a direct route to polysubstituted pyrazoles. proquest.comsemanticscholar.org Studies have identified Pd(OAc)₂ as a highly effective catalyst for this transformation. proquest.comsemanticscholar.org Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are instrumental in functionalizing the pyrazole ring. These reactions typically utilize pyrazole triflates, which are readily prepared from the corresponding pyrazolones, as coupling partners to introduce aryl, vinyl, or alkynyl groups. rsc.org

| Reaction Type | Catalyst System | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| C–H Activation/Annulation | Pd(OAc)₂, N-acyl-valine ligand, CsOPiv | Pyrazol-3-ones, α,γ-substituted allenoates | Pyrazolone-fused cinnolines | rsc.org |

| Ring-Opening | Pd(OAc)₂, CsF, K₂S₂O₈ | 2H-azirines, Hydrazones | Polysubstituted pyrazoles | proquest.comsemanticscholar.org |

| Cross-Coupling | Pd Catalyst (e.g., Pd(PPh₃)₄) | Pyrazole triflates, Boronic acids/alkenes/alkynes | Functionalized pyrazoles | rsc.org |

Copper-Catalyzed Reactions:

Copper catalysts offer a cost-effective and efficient alternative for pyrazolone synthesis, often promoting unique transformations. One-pot multi-component reactions are a hallmark of copper catalysis in this area. For example, a tandem process involving a Cu(II)-catalyzed aza-Michael addition followed by a Cu(I)-catalyzed 1,3-dipolar cycloaddition has been developed to synthesize novel pyrazolone-triazole frameworks. nih.gov This process highlights the versatility of copper, where the catalyst is recycled in situ for consecutive steps. nih.gov Copper-catalyzed cycloaddition of sydnones with terminal alkynes provides a regioselective route to 1,4-disubstituted pyrazoles. nih.gov To enhance sustainability, silica-supported copper catalysts have been implemented in continuous flow systems, significantly reducing reaction times. nih.gov In another approach, copper triflate (Cu(OTf)₂) has been used to catalyze the cross-dehydrogenative coupling of alkenyl hydrazones under aerobic conditions to yield pyrene-pyrazole pharmacophores. nih.gov The advent of nanotechnology has introduced copper oxide nanoparticles (CuO NPs) as a highly efficient and reusable heterogeneous catalyst for the synthesis of pyrano[2,3-c]pyrazoles, underscoring the green chemistry potential of copper catalysis. nih.gov

| Reaction Type | Catalyst System | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Tandem Aza-Michael/Click Reaction | Cu(OAc)₂·H₂O, Sodium ascorbate | 1,2-diaza-1,3-dienes, Trimethylsilyl azide, Alkynes | Pyrazolone−triazole derivatives | nih.gov |

| Cross-Dehydrogenative Coupling | Cu(OTf)₂ | Alkenyl hydrazones | Pyrene-pyrazole pharmacophores | nih.gov |

| Four-Component Reaction | Copper oxide nanoparticles (CuO NPs) | Hydrazine hydrate, Ethyl acetoacetate, Aldehydes, Malononitrile | Pyrano[2,3-c]pyrazoles | nih.gov |

Organocatalysis and Biopolymer-Based Catalysis

In the drive towards more sustainable and environmentally benign synthetic methods, metal-free catalysis has gained significant traction. Organocatalysis and the use of catalysts derived from renewable biopolymers represent key facets of this green chemistry approach.

Organocatalysis:

Small organic molecules can act as highly effective catalysts for the synthesis of pyrazolone derivatives, often under mild conditions. Imidazole (B134444), for instance, has been employed as a catalyst in aqueous media for the synthesis of 2-pyrazoline-5-one derivatives from ethyl acetoacetate and hydrazines. researchgate.netrsc.org It also catalyzes the subsequent reaction of these pyrazolones with tetracyanoethylene (B109619) to produce 4-dicyanomethylene-2-pyrazoline-5-ones. researchgate.netrsc.org The proposed mechanism involves the activation of the pyrazolone's active methylene (B1212753) group via proton abstraction by imidazole. researchgate.netrsc.org Other organocatalysts, such as the amino acid taurine (B1682933) and the base piperidine, have proven effective in catalyzing four-component reactions to yield complex structures like 1,4-dihydropyrano[2,3-c]pyrazoles in water. nih.gov Brønsted acids, including ionic liquids like [2,2′-Bipyridine]-1,1′-diium tricyanomethanide, have also been successfully used to catalyze the one-pot condensation reactions that form pyrazolone derivatives.

Biopolymer-Based Catalysis:

Biopolymers, such as cellulose (B213188) and chitosan (B1678972), are renewable, biodegradable, and readily available, making them ideal supports for catalytic systems. Cellulose sulfuric acid (CSA), a biopolymer-based solid acid catalyst, has been effectively used for the regioselective Knorr synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines in water. rsc.orgnih.gov This catalyst offers the advantages of being biodegradable, reusable, and easy to handle. rsc.org Chitosan, derived from shrimp shells, has also emerged as a versatile green catalyst. Chitosan hydrogel has been utilized in the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles, where it can be easily recovered and reused. proquest.com Furthermore, chitosan can serve as a template to immobilize metal oxide nanoparticles, creating powerful hybrid catalysts. A chitosan-La₂O₃ nanocomposite film, for example, has been shown to be an effective and recyclable heterogeneous base catalyst for pyrazole synthesis. semanticscholar.orgnih.gov

| Catalyst Type | Catalyst | Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Organocatalyst | Imidazole | Synthesis of 4-dicyanomethylene-2-pyrazoline-5-ones | Metal-free, works in aqueous media | researchgate.netrsc.org |

| Biopolymer-Based | Cellulose Sulfuric Acid (CSA) | Knorr synthesis of pyrazoles | Biodegradable, reusable solid acid | rsc.orgnih.gov |

| Biopolymer-Based | Chitosan Hydrogel | Four-component synthesis of pyranopyrazoles | Green, recyclable, easy workup | proquest.com |

Mechanism-Based Synthetic Development for 1-Phenyl-1H-Pyrazol-5-one Architectures

The rational design of novel and improved synthetic routes for pyrazolone architectures is deeply rooted in a thorough understanding of reaction mechanisms. By elucidating the pathways of catalytic cycles and the factors controlling selectivity, chemists can devise strategies to overcome synthetic challenges and access new chemical space.

A prime example of mechanism-informed development is the control of regioselectivity in the acylation of 1-phenyl-3-methyl-pyrazol-5-one. This substrate can undergo acylation at either the C4 position (C-acylation) or the exocyclic oxygen atom (O-acylation). Direct acylation often yields the O-acylated product as the major isomer. However, mechanistic insight has led to a method for achieving selective C-acylation. The strategy involves the formation of a calcium complex of the pyrazolone prior to the addition of the acylating agent. nih.gov This chelation alters the nucleophilicity of the molecule, directing the electrophilic attack specifically to the C4 position and leading to the desired 4-aroyl-pyrazolone derivatives, which are valuable as complexing agents. nih.gov

In transition metal catalysis, understanding the catalytic cycle is paramount. For the palladium-catalyzed synthesis of pyrazolone-fused cinnolines, mechanistic studies suggest a pathway involving the formation of distinct five- and seven-membered palladacycle intermediates. rsc.org This knowledge allows for the rational selection of substrates to favor the desired annulation cascade and predict the feasibility of synthesizing different fused systems. Similarly, in copper-catalyzed cycloadditions, understanding potential catalyst deactivation pathways, such as the disproportionation of Cu(I) to inactive Cu(0) and Cu(II), has spurred the development of more robust, solid-supported catalysts that exhibit enhanced stability and are suitable for continuous flow applications. nih.gov

The development of organocatalytic systems also relies on mechanistic principles. The efficacy of imidazole in catalyzing reactions at the pyrazolone C4 position is understood to proceed via proton abstraction, which generates a nucleophilic enolate intermediate. researchgate.netrsc.org This understanding of how the organocatalyst activates the substrate allows for the selection of catalysts with appropriate basicity (pKa) to match the acidity of the substrate's C-H bond, thereby optimizing the reaction efficiency for a variety of electrophiles. researchgate.netrsc.org Through such mechanism-based approaches, synthetic methodologies evolve to become more predictable, selective, and efficient.

Chemical Reactivity and Functionalization of the 1 Phenyl 1h Pyrazol 5 4h One Nucleus

Electrophilic and Nucleophilic Substitution Reactions

The 1-phenyl-1H-pyrazol-5(4H)-one ring system possesses an active methylene (B1212753) group at the C4 position, which is particularly susceptible to electrophilic substitution. This reactivity is a cornerstone of its functionalization. The active methylene group can be readily attacked by various electrophiles, leading to the formation of a wide array of derivatives. rjpbcs.com

One of the most common electrophilic substitution reactions involves the condensation with aldehydes. In the presence of a basic catalyst such as piperidine, this compound and its derivatives react with various aromatic aldehydes at the C4 position to yield 4-arylidene derivatives. rjpbcs.com This reaction highlights the nucleophilic character of the C4 carbon of the pyrazolone (B3327878) ring.

Furthermore, the pyrazolone nucleus can undergo acylation reactions. For instance, the selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one with aroyl chlorides in the presence of calcium hydroxide (B78521) as a base leads to the formation of 4-aroyl-3-methyl-1-phenyl-1H-pyrazol-5-ones. rsc.org This regioselectivity underscores the higher reactivity of the C4 position towards electrophiles.

While the C4 position is prone to electrophilic attack, information regarding nucleophilic substitution reactions directly on the pyrazolone ring of this compound is less common in the reviewed literature. The electron-rich nature of the heterocyclic ring generally makes it less susceptible to direct nucleophilic attack unless activated by electron-withdrawing groups.

Table 1: Examples of Electrophilic Substitution Reactions

| Electrophile | Reagent | Product Type | Reference |

| Aldehydes | Aromatic aldehydes | 4-Arylidene-pyrazol-5-ones | rjpbcs.com |

| Acyl Halides | Aroyl chlorides | 4-Aroyl-pyrazol-5-ones | rsc.org |

C-H Activation and Functionalization Strategies on 1-Aryl-5-Pyrazolones

Modern synthetic methodologies have enabled the direct functionalization of C-H bonds in 1-aryl-5-pyrazolones, offering an efficient and atom-economical alternative to traditional cross-coupling reactions. researchgate.net These strategies allow for the introduction of various substituents at specific positions on both the pyrazolone core and the N-aryl ring.

Site-selective direct acetoxylation of pyrazolones has been achieved using (diacetoxyiodo)benzene (B116549) (PIDA). researchgate.net In the presence of a Palladium(II) acetate (B1210297) catalyst, exclusive formation of the 4-acetoxylated pyrazolone product is observed. Conversely, in the absence of the palladium catalyst, functionalization occurs at the methyl group of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. researchgate.net

The N-phenyl ring of 1-aryl-5-pyrazolones can also be functionalized through C-H activation. Substituents on this phenyl ring can modulate the electron density of the pyrazolone ring, thereby influencing its reactivity. researchgate.net Research has extensively reviewed the C-H functionalization of 1-aryl pyrazolones, highlighting the progress in transition-metal-catalyzed and metal-free conditions.

Table 2: C-H Functionalization Reactions of 1-Aryl-5-Pyrazolones

| Reaction Type | Reagent/Catalyst | Functionalized Position | Product Type | Reference |

| Acetoxylation | PIDA / Pd(OAc)₂ | C4 of pyrazolone | 4-Acetoxylated pyrazolone | researchgate.net |

| Acetoxylation | PIDA | Methyl group (at C3) | Pyrazolone methyl acetate | researchgate.net |

Formation of Schiff Bases and Imine Derivatives from this compound Scaffolds

The this compound scaffold serves as a precursor for the synthesis of various Schiff bases and imine derivatives, typically through the introduction of a formyl group at the C4 position. The resulting pyrazole-4-carbaldehydes are key intermediates that readily undergo condensation reactions with primary amines to form the corresponding imines (Schiff bases).

For example, 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde can be condensed with 1,3-diethyl-2-thiobarbituric acid in the presence of pyridine (B92270) to yield a donor-acceptor chromophore, demonstrating the reactivity of the formyl group. mdpi.com Similarly, 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines have been synthesized by the reaction of a pyrazole (B372694) derivative with various amidines, which involves the formation of an imine intermediate. nih.gov

The general synthetic route involves the Vilsmeier-Haack reaction on a suitable pyrazolone precursor to introduce the aldehyde functionality, followed by the condensation with an amine. nih.gov

Table 3: Synthesis of Schiff Bases from Pyrazole-4-carbaldehydes

| Pyrazole Precursor | Amine/Active Methylene Compound | Product | Reference |

| 3,5-Dimethyl-1-phenylpyrazole-4-carbaldehyde | 1,3-Diethyl-2-thiobarbituric acid | 5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | mdpi.com |

| 1-(1-Dimethylaminomethylene-2-oxo-2-phenylethyl)-3,5-diphenyl-1H-pyrazole | Acetamidine | 2-Methyl-4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidine | nih.gov |

Rearrangement Reactions Involving this compound Derivatives (e.g., Wittig-Type Rearrangements)

Derivatives of this compound can undergo rearrangement reactions, leading to novel molecular structures. A notable example is the rjpbcs.comnih.gov-Wittig-type rearrangement observed in propargyl/allyl-oxy-pyrazolones. nih.gov

The synthesis of 3-alkyl-4-hydroxy-1-aryl-4-(propa-1,2-dienyl)1H-pyrazol-5(4H)-ones from 1,2-diaza-1,3-dienes and propargyl alcohol proceeds through a sequence involving a Michael-type nucleophilic attack, cyclization, and a subsequent rjpbcs.comnih.gov-Wittig rearrangement. nih.gov Spectroscopic data of the products confirm the occurrence of this specific type of rearrangement. A theoretical DFT study was also conducted to elucidate the mechanism and exclude the possibility of a nih.govnih.gov-Wittig rearrangement. nih.gov

While the Wittig rearrangement is documented, other classical rearrangement reactions such as the Claisen or Beckmann rearrangements are not prominently reported in the context of the this compound nucleus in the surveyed literature.

Dimerization and Oligomerization Reactions of this compound Derivatives

Derivatives of this compound can participate in dimerization reactions to form larger, more complex molecules. One such reaction is the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with various aromatic aldehydes, catalyzed by sodium acetate, to produce 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). nih.gov This reaction involves the linkage of two pyrazolone units through an arylmethylene bridge at their respective C4 positions.

Another example of dimerization involves the copper-catalyzed reaction of 5-aminopyrazole derivatives. This process can lead to the formation of dipyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com Although this example uses a 5-amino substituted pyrazole, it demonstrates the potential of the pyrazole core to undergo dimerization.

Table 4: Dimerization Reactions of Pyrazolone Derivatives

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 3-Methyl-1-phenyl-2-pyrazolin-5-one, Aromatic aldehyde | Sodium acetate | 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) | nih.gov |

| 5-Aminopyrazoles | Copper catalyst | Dipyrazole-fused pyridazines and pyrazines | mdpi.com |

Tautomeric Equilibria and Conformational Analysis of 1 Phenyl 1h Pyrazol 5 4h One Systems

Keto-Enol Tautomerism in 1-Phenyl-1H-Pyrazol-5(4H)-one

The structure of this compound is not static; it exists as a dynamic equilibrium of several tautomeric forms. Tautomers are constitutional isomers that readily interconvert, primarily through the migration of a proton. For this compound and its derivatives, three principal tautomers are involved in this equilibrium: the CH, OH, and NH forms.

CH Form (Keto form): This form, formally named this compound, is a ketone with a methylene (B1212753) group (-CH2-) at the C4 position of the pyrazole (B372694) ring.

OH Form (Enol form): Known as 1-phenyl-1H-pyrazol-5-ol, this tautomer features a hydroxyl (-OH) group at the C5 position, creating an aromatic pyrazole ring. This is a classic example of keto-enol tautomerism, where the CH form is the keto tautomer and the OH form is the enol tautomer. libretexts.orgyoutube.com

The equilibrium between these forms is influenced by various factors including the solvent, temperature, and the nature of substituents on the pyrazole or phenyl rings. researchgate.net The relative stability of these tautomers dictates which form predominates under specific conditions. For instance, electron-donating groups on the C3 position tend to shift the equilibrium toward the CH form. researchgate.net

Experimental Elucidation of Tautomeric Forms (e.g., NMR, X-ray Crystallography)

The precise tautomeric forms of this compound systems that exist in solution and in the solid state are determined using various experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy is a powerful tool for studying tautomeric equilibria in solution. By analyzing the chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁵N NMR spectra, researchers can identify and quantify the different tautomers present. clockss.org For example, the chemical shift of the C4 carbon can distinguish between the CH form (signal around 43.4 ppm) and the OH/NH forms (signal around 88.5 ppm). tandfonline.com Similarly, the geminal coupling constant ²J[C4, H] can differentiate between the OH form (9–11 Hz) and the NH form (4–5 Hz). researchgate.net Low-temperature NMR studies are particularly useful as they can slow down the rate of proton exchange, allowing for the observation of distinct signals for each tautomer. rsc.org

X-ray Crystallography provides definitive evidence of the tautomeric form present in the solid state. By analyzing the crystal structure, the precise positions of all atoms, including hydrogen atoms, can be determined, leaving no ambiguity about the molecular structure. Studies have shown that the preferred tautomer in the solid state can differ from that in solution. For the 1-phenyl analogue of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one, the CH form is most stable in the gas phase, while a mixture of NH and OH tautomers is found in the crystal. rsc.org The crystal structure of derivatives like 4-bromo-3-phenylpyrazole has been used as a model to understand the solid-state structure, revealing that the 3-phenyl tautomer is present. rsc.orgfu-berlin.de

These experimental methods provide crucial insights into the complex tautomeric behavior of these compounds, revealing how the molecular structure adapts to its environment.

Theoretical Investigations of Tautomeric Preferences (e.g., DFT Calculations, Proton Affinity, Gas Phase Basicity)

Theoretical and computational chemistry methods are invaluable for understanding the intrinsic factors that govern tautomeric preferences in this compound systems.

Density Functional Theory (DFT) Calculations are widely used to predict the relative stabilities of the different tautomers. nih.gov By calculating the total electronic energy of each tautomer (CH, OH, and NH forms), researchers can determine the most energetically favorable structure in the gas phase. tandfonline.com These calculations often employ basis sets like 6-31G* or 6-311++G** and functionals such as B3LYP. researchgate.netrsc.org Theoretical studies have confirmed that in the gas phase, the CH tautomer is generally the most stable form for 1-phenyl-3-methyl-pyrazol-5-one. rsc.org

Proton Affinity (PA) and Gas Phase Basicity (GB) are key theoretical descriptors used to investigate protonation reactions and identify the most basic center in a molecule. researchgate.net PA is the negative of the enthalpy change (ΔH), and GB is the negative of the Gibbs free energy change (ΔG) for the protonation reaction in the gas phase. nih.gov By calculating the PA and GB for different potential protonation sites (e.g., the oxygen atom or the N2 nitrogen), the likelihood of forming a particular tautomer can be inferred. For pyrazole derivatives, DFT calculations have been used to create a large dataset of PA and pKa values, providing a comprehensive understanding of their acid-base properties. researchgate.net These calculations help to rationalize the observed tautomeric equilibria and predict how structural modifications will influence basicity.

The table below presents theoretical data on the proton affinity and gas-phase basicity for derivatives of a related pyrazolone (B3327878) compound, illustrating the application of these computational methods.

| Derivative | Proton Affinity (PA) | Gas Phase Basicity (GB) |

|---|---|---|

| PDPA-NH2 | 228.5 | 221.7 |

| PDPA (Average) | 219.7 | 213.0 |

| PDPA-CN | 213.5 | 206.7 |

*Data derived from studies on 5-methyl-2-phenyl-4-(2-phenylhydrazono)-2,4-dihydro-3H-pyrazol-3-one (PDPA), a related azo dye. researchgate.net

Solvent Effects on Tautomeric Equilibria of this compound Derivatives

The tautomeric equilibrium of this compound derivatives is highly sensitive to the surrounding solvent environment. The polarity, proticity, and hydrogen-bonding capabilities of the solvent can significantly alter the relative stabilities of the CH, OH, and NH tautomers, thereby shifting the equilibrium. tandfonline.comrsc.org

In non-polar solvents like chloroform, the less polar CH (keto) form is often favored. However, in polar aprotic solvents such as dimethyl sulfoxide (DMSO), the more polar NH and OH forms can be stabilized through dipole-dipole interactions, leading to an increase in their population. tandfonline.com Polar protic solvents, like methanol or water, can further influence the equilibrium by forming hydrogen bonds with the pyrazolone molecule, typically stabilizing the OH and NH tautomers. researchgate.net

Computational models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with DFT calculations to simulate the effect of different solvents on tautomeric stability. These theoretical approaches have shown good agreement with experimental observations from NMR spectroscopy. researchgate.net For instance, studies on 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole have demonstrated through both ¹H NMR analysis and DFT calculations how the percentage of each tautomer changes across solvents like chloroform, methanol, and DMSO. tandfonline.com

The following interactive table summarizes the experimentally determined tautomer distribution for related pyrazolone compounds in different solvents, highlighting the profound impact of the solvent on the equilibrium.

| Compound | Solvent | % A Form (OH) | % B/C Form (CH/NH) |

|---|---|---|---|

| 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole | Chloroform | 35 | 65 |

| Methanol | 60 | 40 | |

| DMSO | 50 | 50 | |

| 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole | Chloroform | 25 | 75 |

| Methanol | 55 | 45 | |

| DMSO | 45 | 55 |

*Data adapted from studies on pyridyl-substituted pyrazolones. tandfonline.com

Temperature Effects on Tautomeric Equilibria in Solution and Gas Phase

Temperature is another critical parameter that can influence the position of the tautomeric equilibrium in both solution and the gas phase. According to the principles of thermodynamics, a change in temperature will shift the equilibrium in the direction that absorbs or releases heat (endothermic or exothermic direction, respectively), as described by the van 't Hoff equation.

In solution, variable-temperature NMR spectroscopy is a key technique for studying these effects. As the temperature is lowered, the rate of interconversion between tautomers decreases. If the exchange rate becomes slow enough on the NMR timescale, separate signals for each tautomer can be resolved and their relative populations can be accurately determined at different temperatures. rsc.org This allows for the calculation of thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°) for the tautomerization process.

For many pyrazolone systems, the tautomeric equilibrium is a dynamic process. While specific quantitative data on the temperature effects for this compound is sparse in the provided context, general principles suggest that if the conversion between tautomers is enthalpically driven, a change in temperature will significantly shift the equilibrium constant. For example, if the formation of the OH or NH form from the CH form is endothermic, increasing the temperature would favor the formation of the OH and NH tautomers.

In the gas phase, theoretical calculations can predict how temperature affects the relative Gibbs free energies of the tautomers. Standard statistical mechanics expressions are used to calculate thermodynamic properties at different temperatures, providing insight into the equilibrium position in the absence of solvent interactions. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 1 Phenyl 1h Pyrazol 5 4h One Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 1-phenyl-1H-pyrazol-5(4H)-one and its analogs, ¹H, ¹³C, and ¹⁵N NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of pyrazolone (B3327878) derivatives reveals characteristic signals for the protons of the pyrazole (B372694) ring and the phenyl substituent. The chemical shifts are influenced by the electronic environment and the presence of neighboring functional groups. For instance, in a derivative, the methylene (B1212753) protons (CH₂) of the pyrazolone ring are expected to appear as a singlet, while the aromatic protons of the phenyl group typically resonate as a multiplet in the downfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The carbonyl carbon (C=O) of the pyrazolone ring is typically observed at a significantly downfield chemical shift, often in the range of 160-180 ppm. The chemical shifts of the other carbon atoms in the pyrazole ring and the phenyl group provide further confirmation of the molecular structure. Two-dimensional NMR techniques, such as HSQC and HMBC, are instrumental in assigning the proton and carbon signals unequivocally.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Pyrazolone Derivatives

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₂ (Pyrazolone Ring) | ~3.5 | ~40 |

| C=O (Pyrazolone Ring) | - | ~170 |

| C-N (Pyrazolone Ring) | - | ~150 |

| C=C (Pyrazolone Ring) | ~5.5 | ~90 |

| Phenyl Protons | 7.2 - 7.9 (multiplet) | 120 - 140 |

Note: The chemical shifts are approximate and can vary depending on the solvent and specific substituents on the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. A strong absorption band is typically observed in the region of 1700-1720 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the pyrazolone ring. Other significant bands include those for C-H stretching of the aromatic phenyl ring and the pyrazolone ring, C=C and C=N stretching vibrations within the rings, and various bending vibrations in the fingerprint region. mdpi.comudel.eduvscht.czmsu.eduuhcl.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of pyrazolone derivatives provides information about the electronic transitions within the molecule. These compounds typically exhibit absorption maxima (λ_max) in the ultraviolet region, arising from π→π* and n→π* transitions associated with the aromatic phenyl ring and the pyrazolone system. The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of substituents on the molecule. For instance, studies on related pyrazolone derivatives have shown characteristic absorption bands that are sensitive to the tautomeric form of the molecule. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| C=O | Stretching | 1700 - 1720 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C=N | Stretching | 1590 - 1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of pyrazole derivatives under mass spectrometric conditions often involves characteristic cleavage pathways. Common fragmentation patterns for pyrazoles include the loss of a nitrogen molecule (N₂), cleavage of the pyrazole ring, and fragmentation of the substituent groups. The fragmentation of the phenyl group can also be observed, leading to characteristic phenyl-containing fragment ions. Analysis of these fragmentation patterns can provide valuable information for confirming the structure of this compound and identifying unknown related compounds. nih.govresearchgate.netnist.gov

Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal XRD study would reveal the exact conformation of the molecule, including the planarity of the pyrazolone ring and the dihedral angle between the pyrazole and phenyl rings. cardiff.ac.uk The crystal packing is determined by various intermolecular interactions such as hydrogen bonding (if applicable), π-π stacking between the aromatic rings, and van der Waals forces. nih.gov These interactions play a crucial role in the physical properties of the solid material. Although a crystal structure for the parent this compound is not detailed in the provided search results, data for closely related derivatives indicate that they often crystallize in monoclinic or orthorhombic space groups. mdpi.comnih.govscispace.com

Table 3: Representative Crystallographic Data for a Pyrazolone Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~14.6 |

| b (Å) | ~9.1 |

| c (Å) | ~10.4 |

| β (°) | ~105 |

| Volume (ų) | ~1356 |

| Z | 4 |

Data is for a related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, and serves as an illustrative example. mdpi.com

Solid-State NMR Spectroscopy for Polymorphism and Solid-State Structure Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. It is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

By combining ssNMR with X-ray crystallography, a more complete picture of the solid-state structure can be obtained. acs.org For this compound, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) NMR experiments can provide information about the number of crystallographically inequivalent molecules in the unit cell and can help to identify different polymorphic forms. researchgate.net Furthermore, ssNMR can be used to study the tautomerism of pyrazolones in the solid state, which may differ from their tautomeric behavior in solution. acs.org

Computational Chemistry and Theoretical Modelling of 1 Phenyl 1h Pyrazol 5 4h One Compounds

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study pyrazole (B372694) derivatives. tandfonline.comnih.gov By calculating the electron density of a molecule, DFT can accurately predict its geometric and electronic properties. Various functionals and basis sets are used depending on the specific properties being investigated. For instance, the B3LYP functional combined with the 6-311+G(2d,p) basis set has been effectively used for molecular structure optimization of pyrazole compounds. tandfonline.com For predicting optical and electronic properties, such as UV-Vis absorption spectra, time-dependent DFT (TD-DFT) with functionals like CAM-B3LYP is often employed. nih.govresearchgate.net These computational approaches allow for the analysis of vibrational frequencies, thermodynamic properties, and non-linear optical (NLO) properties, providing a comprehensive understanding of the molecule's behavior. researchgate.netnih.gov

Table 1: Examples of DFT Functionals and Basis Sets Used in Pyrazole Derivative Studies

| Study Focus | DFT Functional | Basis Set | Reference |

|---|---|---|---|

| Structure Optimization | B3LYP | 6-31G(d,p) | nih.gov |

| Optical Absorption Spectra | CAM-B3LYP, B3LYP | 6-311++G** | nih.gov |

| Electronic Absorption Spectra | CAM-B3LYP | 6-311++G(d,p) | researchgate.net |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. wikipedia.org

For pyrazole derivatives, a larger HOMO-LUMO gap suggests high electronic stability and low chemical reactivity. nih.gov FMO analysis reveals that charge transfer within the molecule is a significant process, often occurring from the pyrazole ring system to other parts of the molecule. nih.govrsc.org The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For example, in some pyrazole derivatives, the HOMO is localized on the aromatic part of the molecule, indicating this region is prone to electrophilic attack. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies and Gaps for Pyrazole Derivatives

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Key Finding | Reference |

|---|---|---|---|---|---|

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -6.395 | -1.937 | 4.458 | High electronic stability, low reactivity | nih.gov |

| Paracetamol-oxalic acid cocrystal | - | - | - | Charge transfer occurs within the cocrystal | rsc.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface.

Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. For 1-phenyl-1H-pyrazol-5(4H)-one, these regions are typically found around the carbonyl oxygen and the nitrogen atoms of the pyrazole ring.

Positive Regions (Blue): These areas are electron-deficient and are favorable for nucleophilic attack. These are often located around the hydrogen atoms, particularly any N-H or O-H protons if present in tautomeric forms or derivatives.

Neutral Regions (Green): These areas have a near-zero potential.

MEP analysis of various pyrazole derivatives has confirmed that groups like amide and nitro groups often represent centers for electrophilic attack. nih.gov This visualization helps in understanding intermolecular interactions, such as hydrogen bonding, and predicting how a molecule will interact with biological receptors.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. wisc.edu This method is particularly useful for quantifying intramolecular interactions, charge transfer, and hyperconjugation.

The analysis involves examining the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates their strength. rsc.org For pyrazole derivatives, NBO analysis has been used to:

Identify significant intramolecular charge transfer interactions, such as those between the lone pairs of nitrogen or oxygen atoms and adjacent antibonding orbitals (e.g., LP(N) → π* or LP(O) → σ*). rsc.org

Confirm that major electronic transitions observed in spectra are often π → π* transitions. researchgate.net

Noncovalent interactions, especially hydrogen bonds, play a critical role in determining the supramolecular structure, crystal packing, and biological activity of this compound and its derivatives. The molecule contains both hydrogen bond donors (N-H in the pyrazolone (B3327878) ring) and acceptors (the carbonyl oxygen and ring nitrogens).

Computational studies, often complemented by X-ray crystallography, have revealed several key interactions:

Intramolecular Hydrogen Bonds: In certain derivatives, intramolecular hydrogen bonds, such as N-H···O or O-H···N, can form, which stabilizes a planar conformation of the molecule. nih.govnih.gov

Intermolecular Hydrogen Bonds: These are crucial for building larger assemblies in the solid state. A common motif is the formation of dimeric structures through O-H···O or N-H···O interactions, similar to the classic carboxylic acid dimer. nih.gov These dimers can then be linked into extended chains or two-dimensional sheets through further hydrogen bonding (e.g., N-H···N). nih.gov

Hirshfeld surface analysis is another computational technique used to visualize and quantify these intermolecular contacts within a crystal lattice. tandfonline.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions in different environments (e.g., in solution or bound to a protein).

For compounds like this compound, MD simulations are particularly useful for:

Conformational Analysis: Sampling the different shapes (conformations) the molecule can adopt and determining their relative populations.

Solvation Effects: Understanding how the molecule interacts with solvent molecules and how this affects its structure and properties.

Ligand-Receptor Interactions: Simulating the binding of a pyrazole derivative to a biological target, such as an enzyme or receptor. These simulations can help elucidate the binding mechanism, identify key interacting residues, and calculate binding free energies using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). mdpi.com Studies on related heterocyclic compounds have shown that MD can reveal crucial interactions, such as those with hydrophobic pockets or specific amino acid residues like glutamate (B1630785) and arginine, which guide the design of more potent inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modelling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds.

For pyrazole derivatives, various QSAR approaches have been applied to model their activities as, for example, anticancer or enzyme inhibitors:

2D-QSAR: Uses descriptors calculated from the 2D structure of the molecule.

3D-QSAR: Employs 3D descriptors derived from the molecule's spatial arrangement. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D electrostatic and steric fields with biological activity. researchgate.net

5D-QSAR: A more advanced method that considers different induced-fit models of the ligand-receptor complex, providing a more dynamic view of the interaction. nih.gov

These models have proven valuable in understanding the structure-activity relationships of 1H-pyrazole derivatives, identifying which structural modifications are likely to enhance biological activity, and guiding the rational design of new therapeutic agents. researchgate.netnih.gov

Molecular Docking Studies for Ligand-Receptor Binding and Mechanism of Action Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. These studies provide insights into the binding affinity, mode, and the specific molecular interactions that stabilize the ligand-receptor complex, thereby elucidating the potential mechanism of action.

Research has demonstrated the utility of molecular docking for various derivatives of the this compound scaffold, targeting a range of proteins implicated in different diseases. For instance, docking studies on certain 1H-pyrazole derivatives have been conducted against receptor tyrosine kinases and protein kinases, which are crucial in cancer and other hyper-proliferative disorders. researchgate.net These studies help in screening for potential inhibitors. researchgate.netnih.gov

In one such study, several pyrazole derivatives were docked against three different protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). researchgate.netnih.gov The ligands were observed to fit deeply within the binding pockets of these proteins, forming key hydrogen bonds. researchgate.netnih.gov The binding energies, which indicate the stability of the interaction, were calculated to identify the most promising inhibitors. researchgate.netnih.gov Similarly, other research has focused on the human estrogen receptor and PARP1 antagonist crystal structures as targets for pyrazoline-containing benzenesulfonamides, revealing high docking scores and potential antiproliferative activity. researchgate.net

The primary interactions observed in these docking studies are hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the nitrogen atoms of the pyrazole ring and the oxygen of the pyrazol-5-one moiety frequently act as hydrogen bond acceptors, while the phenyl group can engage in hydrophobic interactions with nonpolar residues in the active site of the target protein. The specific amino acid residues involved in these interactions are crucial for determining the selectivity and potency of the compound.

Table 1: Molecular Docking Data of Selected this compound Derivatives

| Compound | Target Protein | Binding Energy (kJ/mol) | Key Interacting Residues |

|---|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | -10.09 | Not specified |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | -8.57 | Not specified |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 | -10.35 | Not specified |

| Pyrazoline-containing benzenesulfonamide (B165840) (Compound 9) | PARP1 antagonist crystal structure | PLP fitness score: 93.24 | Not specified |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness Assessment

In silico ADME prediction is a critical step in the early phases of drug discovery that uses computational models to estimate the pharmacokinetic properties of a compound. These predictions help to identify candidates with a higher probability of success in clinical trials by flagging potential issues with absorption, distribution, metabolism, and excretion. The assessment of "drug-likeness" often involves evaluating compliance with established guidelines such as Lipinski's Rule of Five.

Several studies have employed in silico tools, such as SwissADME, to predict the ADME properties of novel this compound derivatives. alrasheedcol.edu.iqorientjchem.org These predictions are crucial for optimizing the lead compounds. For example, a study on novel (E)-4-(((3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide derivatives as potential diuretic agents revealed favorable bioavailability and adherence to Lipinski's rule of five. orientjchem.org Another study on pyrazole derivatives synthesized from pentoxifylline (B538998) showed that the designed compounds were predicted to be passively and highly absorbed from the gastrointestinal tract. alrasheedcol.edu.iq

The key parameters evaluated in these in silico studies typically include:

Molecular Weight (MW): Affects diffusion and absorption.

LogP (lipophilicity): Influences solubility and membrane permeability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Impact solubility and binding.

Topological Polar Surface Area (TPSA): Correlates with membrane permeability.

Gastrointestinal (GI) Absorption: Predicts the extent of absorption from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates potential for central nervous system activity or side effects.

The results from these predictions are often presented in tabular format or as "bioavailability radar" charts, providing a quick visual assessment of the compound's drug-like properties. orientjchem.org For instance, a study on pyrazole-tethered sulfonamide derivatives as potential anti-diabetic and anti-Alzheimer's agents included ADMET prediction as part of their analysis. nih.gov

Table 2: Predicted ADME Properties of Representative this compound Derivatives

| Compound Class | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Gastrointestinal Absorption | Lipinski's Rule of Five |

|---|---|---|---|---|---|---|

| (E)-4-(((3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide derivatives | Favorable | Favorable | Favorable | Favorable | High | Compliant |

| Pyrazole derivatives from Pentoxifylline | Generally compliant | Generally compliant | Generally compliant | Generally compliant | High | Generally compliant |

| 5-(4-substituted-phenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-ylmethanone derivatives | Not specified | Not specified | Not specified | Not specified | Not specified | Compliant |

Coordination Chemistry and Ligand Properties of 1 Phenyl 1h Pyrazol 5 4h One and Its Derivatives

Ligand Design Principles from the 1-Phenyl-1H-Pyrazol-5(4H)-one Scaffold

The this compound core serves as a foundational building block for the design of sophisticated ligands. A key principle in designing ligands from this scaffold is the introduction of functional groups at the 4-position, which can significantly influence the coordination behavior. Acyl groups are commonly introduced at this position, transforming the pyrazolone (B3327878) into a β-diketone analogue. depositolegale.itrsc.org This modification creates a highly effective O,O-chelating site.

Furthermore, the reactivity of the acyl group allows for subsequent modifications, such as condensation reactions with amines or hydrazines, to generate Schiff base ligands. depositolegale.it This strategy expands the range of possible coordination modes to include N,O- and N,N-chelation, thereby increasing the versatility of the ligand scaffold. The electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing substituents on the phenyl ring at the 1-position or on other peripheral aromatic groups. These modifications can alter the pKa of the ligand and the stability of the resulting metal complexes. rsc.org

The steric environment around the coordination site can also be systematically adjusted. By varying the size and nature of the substituents on the pyrazolone ring, it is possible to control the coordination geometry of the metal center and influence the nuclearity of the resulting complexes, leading to the formation of mononuclear or polynuclear species. nih.gov

Chelation Modes and Metal Ion Coordination (e.g., O,O- and N,O-Chelation)

Derivatives of this compound exhibit a variety of chelation modes, with O,O- and N,O-chelation being the most prevalent. The specific coordination mode is largely dictated by the nature of the substituent at the 4-position of the pyrazolone ring.

O,O-Chelation: When an acyl group is present at the 4-position, the ligand typically acts as a bidentate O,O-donor. depositolegale.itrsc.org The deprotonated enolic form of the 4-acyl-1-phenyl-1H-pyrazol-5(4H)-one coordinates to a metal ion through the enolic oxygen and the carbonyl oxygen of the acyl group, forming a stable six-membered chelate ring. This mode of coordination is common in complexes with a wide range of metal ions, including Zn(II), Cu(II), and Ni(II).

N,O-Chelation: By converting the 4-acyl group into a Schiff base through condensation with an amine or hydrazine (B178648), the coordination preference can be shifted to an N,O-chelating mode. unicam.it In this arrangement, the metal ion is coordinated by the imine nitrogen and the enolic oxygen of the pyrazolone ring. This chelation mode is also capable of forming a stable six-membered ring and has been observed in complexes with various transition metals. The choice between N,O- and the less common N,N-chelation can be influenced by subtle electronic and structural factors within the ligand. rsc.org

The flexibility of the this compound scaffold allows for the design of ligands that can adapt to the preferred coordination geometry of different metal ions, contributing to the rich coordination chemistry of this class of compounds.

Synthesis and Structural Characterization of Metal Complexes (e.g., Zn(II), Cu(II), Ni(II), U(VI))

The synthesis of metal complexes with this compound derivatives is generally straightforward. Typically, it involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often with the addition of a base to facilitate deprotonation of the ligand.

Zn(II) Complexes: A variety of Zn(II) complexes with pyrazolone-based ligands have been synthesized and structurally characterized. For instance, the reaction of a pyrazolone-based hydrazone ligand with a zinc salt can yield a complex with a distorted tetrahedral geometry around the Zn(II) center. nih.gov In some cases, depending on the ligand and reaction conditions, octahedral geometries can also be achieved, often with the inclusion of solvent molecules in the coordination sphere. depositolegale.it

Cu(II) Complexes: Copper(II) complexes of pyrazolone derivatives have been extensively studied. These complexes often exhibit square planar or distorted square planar geometries. The coordination environment around the Cu(II) ion is typically formed by two bidentate pyrazolone ligands. The versatility of the ligand system can also lead to the formation of binuclear or polynuclear copper complexes. nih.gov

Ni(II) Complexes: Nickel(II) complexes with pyrazolone-based ligands have been synthesized and shown to adopt various coordination geometries, including square planar and octahedral. nih.gov The magnetic properties of these complexes are dependent on their geometry, with square planar complexes typically being diamagnetic and octahedral complexes being paramagnetic.

U(VI) Complexes: The coordination chemistry of this compound derivatives extends to actinides, including Uranium(VI) in the form of the uranyl ion (UO₂²⁺). Uranyl complexes with pyrazolone-based ligands have been synthesized and characterized. rsc.orgresearchgate.net These complexes often feature the linear UO₂²⁺ unit perpendicular to the equatorial plane, where the pyrazolone ligands coordinate. The coordination geometry around the uranium center in the equatorial plane is typically pentagonal or hexagonal bipyramidal.

The structural characterization of these complexes is crucial for understanding their properties and is primarily achieved through single-crystal X-ray diffraction.

Spectroscopic and Crystallographic Studies of Metal-Pyrazolone Complexes

Spectroscopic and crystallographic techniques are indispensable tools for the detailed characterization of metal complexes derived from this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the ligand. A significant shift to lower wavenumbers of the C=O stretching vibration of the pyrazolone ring upon complexation is indicative of its involvement in coordination to the metal ion. Similarly, changes in the vibrational frequencies of other functional groups, such as the C=N stretch in Schiff base derivatives, confirm their coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for characterizing the ligands and their diamagnetic metal complexes, such as those of Zn(II). Chemical shift changes of protons and carbons near the coordination sites upon complexation can elucidate the binding mode in solution.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide insights into the coordination geometry and the nature of the metal-ligand bonding. The d-d transitions observed for transition metal complexes, such as those of Cu(II) and Ni(II), are sensitive to the ligand field and the geometry of the complex. Ligand-to-metal charge transfer (LMCT) bands can also be observed.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. Crystallographic studies have confirmed the various coordination modes of pyrazolone ligands and the diverse geometries adopted by the metal centers.

Below is a table summarizing typical spectroscopic data for a representative metal complex.

| Technique | Ligand | Complex | Key Observations |

| IR (cm⁻¹) | ν(C=O) ~1650-1680 | ν(C=O) ~1600-1630 | Shift to lower frequency indicates coordination of the carbonyl oxygen. |

| UV-Vis (nm) | π → π* ~250-350 | d-d transitions ~500-800 | Appearance of d-d bands confirms complex formation with transition metals. |

Theoretical Insights into Metal-Ligand Bonding and Coordination Geometries

Theoretical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for complementing experimental studies and providing deeper insights into the electronic structure, bonding, and reactivity of metal-pyrazolone complexes.

The nature of the metal-ligand bond can be analyzed through various computational approaches, such as Natural Bond Orbital (NBO) analysis, which provides information about charge distribution and orbital interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be calculated to understand the electronic transitions observed in the UV-Vis spectra and to predict the reactivity of the complexes. longdom.orgresearchgate.net Time-dependent DFT (TD-DFT) can be employed to simulate electronic absorption spectra, aiding in the assignment of experimental spectral bands.

Theoretical models have also been used to investigate the stability of different tautomeric forms of the pyrazolone ligands and how this influences their coordination behavior. depositolegale.it These computational insights are invaluable for the rational design of new pyrazolone-based ligands with tailored properties for specific applications.

Biological Activities and Structure Activity Relationship Sar Studies of 1 Phenyl 1h Pyrazol 5 4h One Derivatives

Anticancer and Antiproliferative Activities of 1-Phenyl-1H-Pyrazol-5(4H)-one Scaffolds

The this compound core has proven to be a versatile template for the design of novel anticancer agents. Numerous derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines, operating through various molecular pathways.

In Vitro Cytotoxicity Evaluation against Human Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, HEP-G2)

A substantial body of research has been dedicated to evaluating the in vitro cytotoxicity of this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of a compound's potency in inhibiting cancer cell growth.

For instance, a novel pyrazole (B372694) derivative, PCW-1001, demonstrated dose-dependent inhibition of viability in several breast cancer cell lines. researchgate.net The IC50 values for T47D, BT549, MDA-MB-453, MCF-7, and MDA-MB-231 cell lines were 8.45, 3.44, 4.85, 11.54, and 22.15 μM, respectively. researchgate.net Furthermore, at a concentration of 10 μM, PCW-1001 was found to reduce both colony formation and mammosphere formation in T47D, BT549, MCF7, and MDA-MB-231 cells, indicating its in vitro anticancer activity. researchgate.net

Another study focused on pyrazole derivatives—TOSIND, PYRIND, METPYRIND, and DIPYR—and their cytotoxic effects on human mammary gland adenocarcinoma cell lines MCF-7 and MDA-MB-231. ekb.eg These compounds were found to diminish cell viability in a cell-specific manner. ekb.eg Similarly, the synthesis of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives and their subsequent evaluation against MCF-7 breast cancer cells and normal human fibroblast cells revealed significant cytotoxicity towards the cancer cells with reduced toxicity to normal cells. researchgate.net Specifically, derivative 6n showed IC50 values of 25.8 and 21.8 µg/mL against MCF-7 cells after 24 and 48 hours, respectively. researchgate.net

In the context of liver cancer, newly synthesized mono- and bis-pyrazolylthiazole derivatives were evaluated for their cytotoxicity against HepG2 cells. semanticscholar.org Compounds 18b, 18c, and 21a exhibited potent cytotoxicity with IC50 values ranging from 0.97 to 3.57 µM, which were notably lower than the reference drug Lapatinib (IC50 = 7.45 µM). semanticscholar.org

The following table summarizes the cytotoxic activities of selected this compound derivatives against various human cancer cell lines.

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| PCW-1001 | MCF-7 | 11.54 µM | researchgate.net |

| PCW-1001 | MDA-MB-231 | 22.15 µM | researchgate.net |

| Derivative 6n | MCF-7 | 21.8 µg/mL (48h) | researchgate.net |

| Compound 18c | HepG2 | 0.97 µM | semanticscholar.org |

| Compound 21a | HepG2 | 3.26 µM | semanticscholar.org |

| Compound 18b | HepG2 | 3.57 µM | semanticscholar.org |

Molecular Targets and Putative Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are mediated through their interaction with various molecular targets, leading to the induction of apoptosis and cell cycle arrest.

Research into a novel pyrazole derivative, PCW-1001, which contains a 1-phenyl-1H-pyrazol-4-yl moiety, revealed that it induces apoptosis in several breast cancer cell lines. researchgate.net Transcriptome analysis of cells treated with PCW-1001 indicated the regulation of genes involved in the DNA damage response. researchgate.net This suggests that PCW-1001 may enhance the sensitivity of breast cancer cells to radiation by modulating these pathways. researchgate.net

In a study of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives, compound 21 was found to cause a significant cell cycle arrest in the S-phase in Jurkat cells and increased the proportion of cells in the sub G0/G1 phase in both K562 and Jurkat leukemia cell lines. ijpsonline.com The treated cells exhibited morphological changes characteristic of apoptosis, which was confirmed by the externalization of phosphatidylserine (B164497) and DNA fragmentation. ijpsonline.com The mechanism of action was suggested to involve an intrinsic apoptosis pathway, indicated by mitochondrial damage and an increased Bax/Bcl2 ratio. ijpsonline.com

Furthermore, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov Docking studies have been employed to understand the binding mechanisms of these compounds within the active site of the VEGFR-2 enzyme. nih.gov Similarly, some 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed to target the Epidermal Growth Factor Receptor (EGFR). researchgate.net Compound 12b from this series was found to arrest the cell cycle at the S and G2/M phases. researchgate.net

Another line of research has focused on the development of indolo–pyrazole derivatives grafted with thiazolidinone as tubulin polymerization inhibitors. nih.gov Compound 6c from this series exhibited high cytotoxicity and was found to inhibit tubulin polymerization with an IC50 value of less than 1.73 μM, leading to cell cycle arrest in the G2/M phase and induction of apoptosis. nih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have long been recognized for their anti-inflammatory and analgesic activities, a property famously utilized in early drugs like antipyrine (B355649). Modern research continues to explore this scaffold to develop safer and more effective anti-inflammatory agents.

A series of 1-phenyl, 5-pyrrol-pyrazole derivatives were synthesized and evaluated for their in-vivo analgesic and anti-inflammatory activities. nih.gov In the carrageenan-induced rat paw edema model, derivatives 7b and 7c showed good anti-inflammatory activity. nih.gov The acetic acid-induced writhing test revealed that compounds 7a, 7b, 7c, and 7f exhibited significant analgesic activity. nih.gov

Cyclooxygenase (COX) Isozyme Selectivity and Inhibition Mechanisms

The primary mechanism for the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.